Leptosin

Catalog No.
S532790
CAS No.
486-23-7
M.F
C22H22O11
M. Wt
462.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leptosin

CAS Number

486-23-7

Product Name

Leptosin

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H22O11/c1-30-21-13(32-22-19(29)18(28)17(27)15(8-23)33-22)5-3-10-16(26)14(31-20(10)21)7-9-2-4-11(24)12(25)6-9/h2-7,15,17-19,22-25,27-29H,8H2,1H3/b14-7-/t15-,17-,18+,19-,22-/m1/s1

InChI Key

NXOKVARAWXQHGX-JPNDPKSOSA-N

SMILES

COC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)O)O)C2=O)OC4C(C(C(C(O4)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Leptosin;

Canonical SMILES

COC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)O)O)C2=O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)O)O)/C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Description

The exact mass of the compound Leptosin is 462.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.7

Exact Mass

462.1162

Appearance

Solid powder

Melting Point

229-231°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Kato Y, Umeda N, Maeda A, Matsumoto D, Kitamoto N, Kikuzaki H. Identification of a novel glycoside, leptosin, as a chemical marker of manuka honey. J Agric Food Chem. 2012 Apr 4;60(13):3418-23. doi: 10.1021/jf300068w. Epub 2012 Mar 22. PubMed PMID: 22409307.
2: DeLorbe JE, Horne D, Jove R, Mennen SM, Nam S, Zhang FL, Overman LE. General approach for preparing epidithiodioxopiperazines from trioxopiperazine precursors: enantioselective total syntheses of (+)- and (-)-gliocladine C, (+)-leptosin D, (+)-T988C, (+)-bionectin A, and (+)-gliocladin A. J Am Chem Soc. 2013 Mar 13;135(10):4117-28. doi: 10.1021/ja400315y. Epub 2013 Mar 1. PubMed PMID: 23452236; PubMed Central PMCID: PMC3640572.
3: Nigam SS, Saxena VK. Isolation and study of the aurone glycoside leptosin from the leaves of Flemengia strobilifera. Planta Med. 1975 Feb;27(1):98-100. PubMed PMID: 1161882.
4: Beitlich N, Koelling-Speer I, Oelschlaegel S, Speer K. Differentiation of manuka honey from kanuka honey and from jelly bush honey using HS-SPME-GC/MS and UHPLC-PDA-MS/MS. J Agric Food Chem. 2014 Jul 9;62(27):6435-44. doi: 10.1021/jf501818f. Epub 2014 Jun 26. PubMed PMID: 24941132.
5: Mannina L, Sobolev AP, Coppo E, Di Lorenzo A, Nabavi SM, Marchese A, Daglia M. Antistaphylococcal activity and metabolite profiling of manuka honey (Leptospermum scoparium L.) after in vitro simulated digestion. Food Funct. 2016 Mar;7(3):1664-70. doi: 10.1039/c5fo01409c. PubMed PMID: 26948514.
6: Overy DP, Berrue F, Correa H, Hanif N, Hay K, Lanteigne M, Mquilian K, Duffy S, Boland P, Jagannathan R, Carr GS, Vansteeland M, Kerr RG. Sea foam as a source of fungal inoculum for the isolation of biologically active natural products. Mycology. 2014 Jul 3;5(3):130-144. Epub 2014 Jul 9. PubMed PMID: 25379337; PubMed Central PMCID: PMC4205912.
7: Oelschlaegel S, Gruner M, Wang PN, Boettcher A, Koelling-Speer I, Speer K. Classification and characterization of manuka honeys based on phenolic compounds and methylglyoxal. J Agric Food Chem. 2012 Jul 25;60(29):7229-37. doi: 10.1021/jf300888q. Epub 2012 Jul 11. PubMed PMID: 22676798.

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